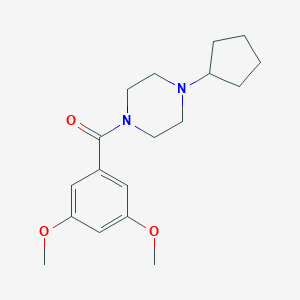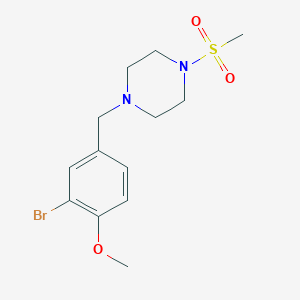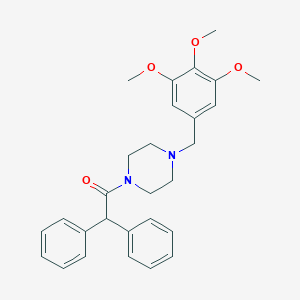![molecular formula C16H22N2OS B249195 1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine, also known as BTCP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用機序
1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine acts as a reuptake inhibitor for various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This means that it prevents the reabsorption of these neurotransmitters into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This can result in various physiological and biochemical effects, depending on the specific receptor being targeted.
Biochemical and Physiological Effects
1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine has been found to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased heart rate and blood pressure. These effects are thought to be mediated through the actions of 1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine on various receptors in the brain and peripheral nervous system.
実験室実験の利点と制限
One advantage of using 1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine in lab experiments is its high affinity for various receptors in the brain, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation is that its effects can be dose-dependent and may vary depending on the specific receptor being targeted. Additionally, the use of 1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine in animal studies may raise ethical concerns due to its potential for abuse.
将来の方向性
There are several future directions for research on 1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use as a tool for studying the role of various neurotransmitter systems in the brain. Further research is needed to fully understand the mechanisms of action and potential applications of 1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine in scientific research.
合成法
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine involves the reaction between bicyclo[2.2.1]hept-2-ene and thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for various receptors in the brain, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This makes it a useful tool for studying the role of these receptors in various neurological disorders such as Parkinson's disease and depression.
特性
製品名 |
1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine |
|---|---|
分子式 |
C16H22N2OS |
分子量 |
290.4 g/mol |
IUPAC名 |
[4-(3-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H22N2OS/c19-16(15-2-1-9-20-15)18-7-5-17(6-8-18)14-11-12-3-4-13(14)10-12/h1-2,9,12-14H,3-8,10-11H2 |
InChIキー |
DARNJDCRLQWJII-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=CS4 |
正規SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



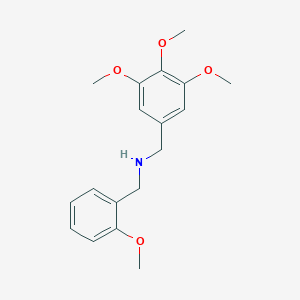
![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)
![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)
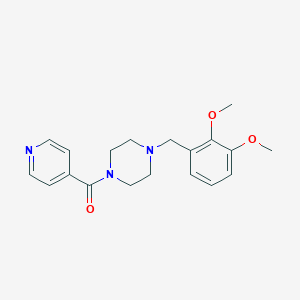
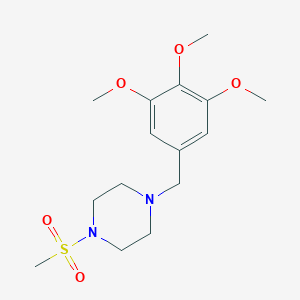
![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
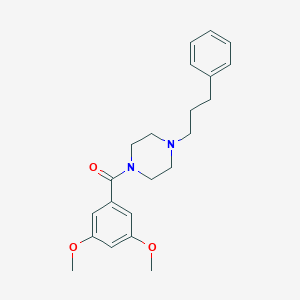
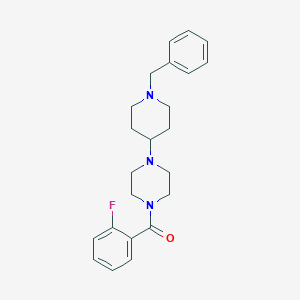
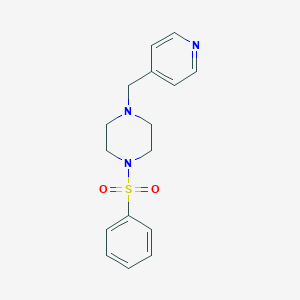
![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)
